molecular formula C7H15NO3 B6167233 (3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol CAS No. 1841355-22-3

(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol

Cat. No.: B6167233
CAS No.: 1841355-22-3
M. Wt: 161.2
InChI Key:
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Description

(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with a methoxyethyl group and two hydroxyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 2-methoxyethanol.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium tert-butoxide.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via an alkylation reaction, using reagents like 2-methoxyethyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interacting with cell surface receptors, leading to modulation of signal transduction pathways.

    Pathway Modulation: Affecting various biochemical pathways, such as those involved in inflammation or cell survival.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S)-2-(Methoxymethyl)pyrrolidine-3,4-diol
  • (3R,4S)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol
  • (3R,4S)-1-(2-ethoxyethyl)pyrrolidine-3,4-diol

Uniqueness

(3R,4S)-1-(2-methoxyethyl)pyrrolidine-3,4-diol is unique due to its specific stereochemistry and the presence of both methoxyethyl and hydroxyl groups. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

1841355-22-3

Molecular Formula

C7H15NO3

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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